molecular formula C17H20N4O3S B2827832 N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-05-1

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2827832
CAS No.: 1021061-05-1
M. Wt: 360.43
InChI Key: FXKZJFPTWMYSLK-UHFFFAOYSA-N
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Description

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyridazine Core: This step involves the cyclization of appropriate precursors to form the pyridazine ring.

    Introduction of the Thioether Linkage: This is achieved by reacting the pyridazine derivative with a suitable thiol compound under controlled conditions.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with 2-ethoxyaniline, followed by oxidation to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)propionamide
  • N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

Uniqueness

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-3-15(22)19-14-9-10-17(21-20-14)25-11-16(23)18-12-7-5-6-8-13(12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKZJFPTWMYSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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